molecular formula C9H12O2 B10762839 1-Phenoxy-2-propanol CAS No. 41593-38-8

1-Phenoxy-2-propanol

Cat. No.: B10762839
CAS No.: 41593-38-8
M. Wt: 152.19 g/mol
InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Description

It is a colorless liquid characterized by its phenoxy and propanol functional groups . This compound is widely used in various industries due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst such as aluminum oxide-magnesium oxide/iron oxide . The reaction typically occurs at elevated temperatures, around 120°C, under solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same reaction between propylene oxide and phenol, utilizing efficient catalysts to maximize yield and purity. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenoxy derivatives.

Scientific Research Applications

1-Phenoxy-2-propanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Another phenoxy compound with similar properties but different applications.

    Propylene glycol phenyl ether: Shares structural similarities but differs in its industrial uses.

Uniqueness

1-Phenoxy-2-propanol stands out due to its specific combination of phenoxy and propanol groups, which confer unique chemical reactivity and applications. Its ability to act as an anesthetic and its role in various industrial processes highlight its versatility compared to similar compounds .

Properties

IUPAC Name

1-phenoxypropan-2-ol
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InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
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InChI Key

IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Canonical SMILES

CC(COC1=CC=CC=C1)O
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID9027312
Record name 1-Phenoxy-2-propanol
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid, Clear liquid; [Reference #1]
Record name 2-Propanol, 1-phenoxy-
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Record name Propylene phenoxetol
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Boiling Point

241.2 °C
Record name Propylene glycol phenyl ether
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Solubility

In water, 15.1 g/L at 20 °C
Record name Propylene glycol phenyl ether
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Density

1.0622 g/cu cm at 20 °C
Record name Propylene glycol phenyl ether
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Vapor Density

5.27 (Air = 1)
Record name Propylene glycol phenyl ether
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Vapor Pressure

0.02 [mmHg], 0.00218 mm Hg at 25 °C
Record name Propylene phenoxetol
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Impurities

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
Record name Propylene glycol phenyl ether
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Color/Form

Colorless to yellow liquid

CAS No.

770-35-4
Record name 1-Phenoxy-2-propanol
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Record name PHENOXYISOPROPANOL
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Melting Point

11.4 °C
Record name Propylene glycol phenyl ether
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